molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1

(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]

Cat. No.: B12552726
CAS No.: 142347-51-1
M. Wt: 378.4 g/mol
InChI Key: LERGREHHDZGGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] features a central 1,3-phenylene core substituted with four methyl groups (at positions 2,4,5,6) and two (4-fluorophenyl)methanone groups at positions 1 and 2. This structure combines steric bulk from the tetramethyl groups with electron-withdrawing fluorine atoms, making it a candidate for applications in organic electronics or pharmaceuticals.

Properties

CAS No.

142347-51-1

Molecular Formula

C24H20F2O2

Molecular Weight

378.4 g/mol

IUPAC Name

[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3

InChI Key

LERGREHHDZGGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.

    Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues

Bis(4-fluorophenyl)methanone Derivatives
  • 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] (CAS 68418-51-9) Structure: A para-substituted benzene ring with two (4-fluorophenyl)methanone groups. Key Differences: Lacks methyl groups on the central ring, reducing steric hindrance. Applications: Potential use in OLEDs due to fluorinated aromatic systems enhancing electron transport .
  • Bis(4-fluorophenyl)methanone Oxime (CAS Not Specified) Structure: Oxime derivative of bis(4-fluorophenyl)methanone. Key Differences: Oxime functionalization introduces hydrogen-bonding capacity, altering solubility and reactivity .
Tetramethyl-Substituted Analogues
  • (3a-(4-Fluorophenyl)dihydro-[1,3]dioxolo[4,5-d][1,3]dioxole-2,5-diyl)bis((4-fluorophenyl)methanone) Structure: Features a dioxolo-dioxole fused ring system instead of a tetramethyl-phenylene core. Key Differences: Enhanced rigidity from the fused ring system may improve thermal stability but reduce synthetic accessibility .

Electronic and Thermal Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 2,4,5,6-Tetramethyl-1,3-phenylene + 2×(4-Fluorophenyl)methanone ~374 (estimated) Not Reported High steric bulk, electron-deficient
1,1′-(1,4-Phenylene)bis[1-(4-FP)methanone] 1,4-Phenylene + 2×(4-Fluorophenyl)methanone 322.33 Not Reported Lower steric hindrance, planar structure
Bis(4-fluorophenyl)methanone Oxime Oxime + 2×(4-Fluorophenyl) ~280 (estimated) 142 Hydrogen-bonding capacity, crystallinity

Key Observations :

  • Fluorine atoms enhance electron-withdrawing effects, improving charge transport properties relative to non-fluorinated benzophenones (e.g., methoxy-substituted derivatives in ).

Biological Activity

(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone], also known as Methylenedi(4,1-phenylene)bis[(4-fluorophenyl)methanone], is a complex organic compound with notable structural features that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C27H24F2O2 and a molecular weight of approximately 412.4 g/mol. Its structure includes two 4-fluorophenyl groups linked by a methylenedi(4,1-phenylene) unit. The presence of fluorine enhances its electronic properties and lipophilicity due to additional methyl groups attached to the phenylene backbone.

Property Value
Molecular FormulaC27H24F2O2
Molecular Weight412.4 g/mol
Key Structural FeaturesDual fluorinated phenyl groups, methylene linkage

Biological Activity

Research indicates that (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] exhibits significant biological activity. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by interacting with various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in leukemia and melanoma cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in several studies. It may exert its effects by inhibiting specific enzymes involved in inflammatory processes.

The mechanism of action for (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] primarily involves binding to specific biological macromolecules such as enzymes or receptors. This binding can modulate their activity and influence various biological pathways critical for disease progression.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the compound against multiple cancer cell lines including HL-60 (leukemia) and UACC-62 (melanoma). The results indicated significant growth inhibition with GI50 values below 10 µM for several derivatives .
  • Inhibition of Proliferation : In a comparative study with similar compounds, (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] demonstrated high potency against various cancer types. The % inhibition values ranged from 81% to 90% across different cell lines .

Research Findings

The following table summarizes key findings from research on the compound's biological activity:

Study Focus Cell Line Inhibition (%) GI50 (µM)
Anticancer ActivityHL-6090.47%3.52
UACC-6284.32%4.65
Anti-inflammatory EffectsVarious EnzymesSignificant InhibitionN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.